N-Styrylbenzamide
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Overview
Description
N-Styrylbenzamide is an organic compound characterized by the presence of a styryl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Styrylbenzamide typically involves the reaction of styrene with benzamide under specific conditions. One common method is the Rhodium-catalyzed C-H activation process. In this method, a three-necked round-bottomed flask is equipped with a magnetic stir bar, glass stopper, rubber septum, and reflux condenser fitted with an argon inlet. The flask is charged with [Cp*RhCl2]2, AgSbF6, Cu(OAc)2, and 1,4-dioxane. N,N-Diethylbenzamide and styrene are added, and the mixture is heated in an oil bath at 125°C for 23 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and high vacuum distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-Styrylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as bromination at the benzylic position using N-bromosuccinamide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones Reagent (CrO3/H2SO4)
Substitution: N-bromosuccinamide (NBS)
Major Products:
Oxidation: Benzoic acid derivatives
Substitution: Brominated benzamide derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Styrylbenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: this compound inhibits enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by binding to their active sites, preventing the breakdown of neurotransmitters.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and binding to metal ions like copper (II) or zinc (II), thereby reducing oxidative stress.
Comparison with Similar Compounds
N-Styrylbenzamide can be compared with other similar compounds, such as:
5-Styrylbenzamide Derivatives: These compounds share a similar structure but may have different substituents on the benzamide moiety, affecting their chemical properties and biological activities.
N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides: These derivatives have been shown to be potent inhibitors of CYP24A1, an enzyme involved in the metabolism of vitamin D.
Uniqueness: this compound stands out due to its versatile chemical reactivity and potential applications in various fields, from medicinal chemistry to industrial processes. Its ability to inhibit key enzymes and exhibit antioxidant properties makes it a valuable compound for further research and development.
Properties
CAS No. |
49747-42-4 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[(E)-2-phenylethenyl]benzamide |
InChI |
InChI=1S/C15H13NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+ |
InChI Key |
RNBKFNSCTAFHCN-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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